molecular formula C16H13F3N2OS B5699119 2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide

2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide

Katalognummer B5699119
Molekulargewicht: 338.3 g/mol
InChI-Schlüssel: RGCBDBHTXLKVEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. The compound has been shown to have potent inhibitory effects on the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the regulation of B-cell receptor (BCR) signaling.

Wirkmechanismus

2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide inhibits BTK activity by binding to the ATP-binding site of the enzyme, which prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of BCR signaling. The inhibition of BCR signaling has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide has been shown to have potent antitumor activity in preclinical studies, both as a single agent and in combination with other targeted therapies. The compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells, as well as to inhibit the migration and invasion of cancer cells. 2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide is its potent inhibitory effects on BTK activity, which makes it a promising candidate for the treatment of various types of cancers. However, the compound also has some limitations, including its potential for off-target effects and toxicity. Further studies are needed to determine the optimal dose and duration of treatment, as well as to identify potential biomarkers for patient selection and monitoring.

Zukünftige Richtungen

There are several future directions for the development of 2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide, including the evaluation of its efficacy and safety in clinical trials, the identification of potential biomarkers for patient selection and monitoring, and the investigation of its potential use in combination with other targeted therapies. Additionally, the development of more potent and selective BTK inhibitors is an area of active research, and 2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide may serve as a valuable tool for the discovery of new compounds with improved efficacy and safety profiles.
In conclusion, 2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide is a promising small molecule inhibitor with potent inhibitory effects on BTK activity. The compound has shown promising results in preclinical studies and may have potential for the treatment of various types of cancers. Further studies are needed to determine the optimal dose and duration of treatment, as well as to identify potential biomarkers for patient selection and monitoring.

Synthesemethoden

The synthesis of 2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide involves several steps, including the reaction of 3-(trifluoromethyl)aniline with carbon disulfide to form 3-(trifluoromethyl)phenyl isothiocyanate, which is then reacted with 2-phenylacetic acid to form the final product. The synthesis of 2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide has been optimized to produce high yields of the compound with good purity and quality.

Wissenschaftliche Forschungsanwendungen

2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide has been extensively studied for its potential use in the treatment of various types of cancers, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). The compound has been shown to have potent inhibitory effects on BTK activity, which is essential for the survival and proliferation of B-cell malignancies. 2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide has also been shown to have synergistic effects when used in combination with other targeted therapies, such as venetoclax and ibrutinib.

Eigenschaften

IUPAC Name

2-phenyl-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2OS/c17-16(18,19)12-7-4-8-13(10-12)20-15(23)21-14(22)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCBDBHTXLKVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.